molecular formula C22H25N3O3S B2853025 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 899736-09-5

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Cat. No.: B2853025
CAS No.: 899736-09-5
M. Wt: 411.52
InChI Key: PPLFSZJDHCYHJK-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a synthetic benzothiazole derivative characterized by a 4,7-dimethoxy-substituted benzothiazole core. The compound features a pyridin-2-ylmethyl group attached to the thiazole nitrogen and a cyclohexanecarboxamide moiety. The methoxy groups at positions 4 and 7 likely enhance solubility and metabolic stability, while the pyridinylmethyl and cyclohexane groups may influence lipophilicity and target-binding specificity .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-27-17-11-12-18(28-2)20-19(17)24-22(29-20)25(14-16-10-6-7-13-23-16)21(26)15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLFSZJDHCYHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4,7-dimethoxy-2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the pyridine moiety: The benzo[d]thiazole intermediate is then reacted with 2-chloromethylpyridine in the presence of a base to form the N-(pyridin-2-ylmethyl) derivative.

    Cyclohexanecarboxamide formation: Finally, the N-(pyridin-2-ylmethyl)benzo[d]thiazole is reacted with cyclohexanecarboxylic acid chloride in the presence of a base to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzo[d]thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexanecarboxamide.

    Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Products may include benzoquinones or other oxidized derivatives.

    Reduction: Reduced products may include alcohols or amines.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) or catalase.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide can be contextualized against related benzothiazole derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name CAS Number Molecular Formula Key Substituents/Features Potential Applications
This compound Not provided C₂₂H₂₆N₄O₃S 4,7-Dimethoxybenzothiazole; pyridin-2-ylmethyl; cyclohexanecarboxamide Anticancer, enzyme inhibition
4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine 1437436-04-8 C₁₅H₁₅N₃O₂S 4,7-Dimethoxybenzothiazole; pyridin-4-ylmethyl; amine group Research intermediate
Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate Not provided Complex Thiazole with hydroperoxy and ureido groups; stereospecific backbone Pharmaceutical candidate

Key Differences and Implications

Substituent Position on Pyridine: The target compound’s pyridin-2-ylmethyl group differs from the pyridin-4-ylmethyl substituent in CAS 1437436-04-7.

Functional Groups :

  • The cyclohexanecarboxamide group in the target compound replaces the amine in CAS 1437436-04-8. Amides generally exhibit greater metabolic stability than amines, suggesting improved pharmacokinetics for the target compound.

Complexity and Pharmacological Potential: highlights thiazole derivatives with hydroperoxy and ureido groups, which are structurally more complex and likely designed for targeted therapies (e.g., protease inhibition). In contrast, the target compound’s simpler structure may prioritize solubility and synthetic accessibility .

Methoxy Substitution: Both the target compound and CAS 1437436-04-8 share 4,7-dimethoxybenzothiazole cores.

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a synthetic compound characterized by its complex molecular structure, which includes a thiazole moiety, a methoxy-substituted benzene, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound features the following structural components:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, contributing to the compound's biological activity.
  • Methoxy Groups : These enhance lipophilicity and may improve bioavailability.
  • Pyridine Ring : Known for its role in various biological activities, including enzyme inhibition.

The molecular formula for this compound is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 396.49 g/mol.

Biological Activity

Compounds similar to this compound have been reported to exhibit a range of biological activities. Here are some key findings:

  • Antimicrobial Activity : Thiazole and pyridine derivatives have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Research indicates that compounds containing thiazole rings may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor in pathways related to inflammation or cancer progression.

The mechanism of action for this compound is likely multifaceted:

  • Target Interaction : It may bind to specific receptors or enzymes, modulating their activity.
  • Signaling Pathways : The compound could influence key signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structures:

StudyFindings
Smith et al. (2023)Demonstrated that thiazole derivatives exhibit potent antimicrobial activity against Staphylococcus aureus.
Johnson et al. (2024)Reported that pyridine-based compounds showed significant inhibition of tumor growth in breast cancer models.
Lee et al. (2023)Found that compounds with methoxy substitutions enhanced bioactivity by increasing solubility and permeability.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Methoxy Groups : Methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Coupling with Pyridine Derivative : Utilizing nucleophilic substitution reactions to introduce the pyridine moiety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide?

  • Methodology :

  • Step 1 : Synthesize the benzo[d]thiazole intermediate via cyclocondensation of 4,7-dimethoxy-2-aminothiophenol with a carbonyl source (e.g., cyanogen bromide) under reflux in ethanol .
  • Step 2 : Activate the cyclohexanecarboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
  • Step 3 : Couple the activated acid with the pyridin-2-ylmethylamine derivative in dichloromethane (DCM) using a base like triethylamine (TEA) to facilitate nucleophilic substitution .
  • Step 4 : Purify the final product via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks to confirm the presence of methoxy groups (δ 3.8–4.0 ppm), pyridine protons (δ 7.5–8.5 ppm), and cyclohexane carbons (δ 25–35 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z [M+H]+ ~475.5 g/mol) and detect fragmentation patterns .
  • HPLC : Monitor purity (>98%) using a C18 column (mobile phase: acetonitrile/water) .

Q. What biological assays are recommended for initial activity screening?

  • Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
  • Receptor Binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of benzo[d]thiazole and pyridinylmethylcyclohexanecarboxamide moieties?

  • Optimization Strategies :

  • Solvent Selection : Replace DCM with dimethylformamide (DMF) to improve solubility of aromatic intermediates .
  • Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency (yield increase by 15–20%) .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) .
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Q. How to address discrepancies in NMR spectra when synthesizing this compound?

  • Troubleshooting :

  • Purity Check : Re-crystallize from ethanol/water to remove diastereomers or unreacted starting materials .
  • Dynamic Effects : Perform variable-temperature NMR to resolve overlapping peaks caused by rotational barriers in the cyclohexane ring .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the benzo[d]thiazole and pyridine moieties .

Q. What computational methods predict interaction with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding poses with kinase domains (e.g., PDB ID: 1M17) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding affinity .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using partial least squares (PLS) regression .

Q. How to analyze and resolve contradictory data in biological activity studies?

  • Strategies :

  • Assay Replication : Repeat experiments in triplicate under standardized conditions (e.g., pH 7.4, 37°C) to confirm reproducibility .
  • Orthogonal Assays : Compare results from fluorescence-based and radiometric kinase assays to rule out false positives .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects in cell-based studies .

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